molecular formula C36H23Br B13109477 2-(3-Bromophenyl)-1,4-diphenyltriphenylene

2-(3-Bromophenyl)-1,4-diphenyltriphenylene

Cat. No.: B13109477
M. Wt: 535.5 g/mol
InChI Key: KNHSMZZGXHISEC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,4-diphenyltriphenylene is an organic compound that belongs to the class of triphenylene derivatives. Triphenylene is a polycyclic aromatic hydrocarbon with a unique structure that consists of four benzene rings fused together. The presence of a bromophenyl group and two diphenyl groups in the compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,4-diphenyltriphenylene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

The general reaction conditions for the Suzuki–Miyaura coupling include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,4-diphenyltriphenylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted triphenylene derivatives, while oxidation can produce quinones.

Scientific Research Applications

2-(3-Bromophenyl)-1,4-diphenyltriphenylene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,4-diphenyltriphenylene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,4-diphenyltriphenylene
  • 2-(3-Chlorophenyl)-1,4-diphenyltriphenylene
  • 2-(3-Methylphenyl)-1,4-diphenyltriphenylene

Uniqueness

2-(3-Bromophenyl)-1,4-diphenyltriphenylene is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity in substitution reactions and its potential biological activities. Compared to its chlorinated or methylated analogs, the brominated compound may exhibit different reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C36H23Br

Molecular Weight

535.5 g/mol

IUPAC Name

2-(3-bromophenyl)-1,4-diphenyltriphenylene

InChI

InChI=1S/C36H23Br/c37-27-17-11-16-26(22-27)33-23-32(24-12-3-1-4-13-24)35-30-20-9-7-18-28(30)29-19-8-10-21-31(29)36(35)34(33)25-14-5-2-6-15-25/h1-23H

InChI Key

KNHSMZZGXHISEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6)C7=CC(=CC=C7)Br

Origin of Product

United States

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